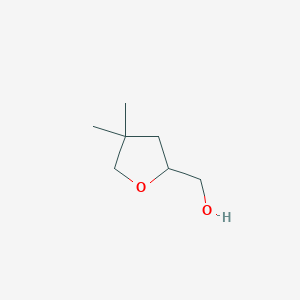

(4,4-Dimethyloxolan-2-yl)methanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4,4-dimethyloxolan-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-7(2)3-6(4-8)9-5-7/h6,8H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCSIVILKKZYQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(OC1)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270251-38-2 | |

| Record name | (4,4-dimethyloxolan-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4,4 Dimethyloxolan 2 Yl Methanol

Enantioselective Synthesis of (4,4-Dimethyloxolan-2-yl)methanol

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a substrate to direct a stereoselective transformation, after which they are removed. In the context of synthesizing chiral tetrahydrofurans, auxiliaries can be employed to control the stereochemistry during the formation of the heterocyclic ring. For instance, a diastereoselective [3+2] cycloaddition of allylsilanes with α-keto esters bearing an optically active cyclitol as a chiral auxiliary can afford substituted tetrahydrofurans with a high degree of stereocontrol. While a specific application of this method to this compound is not extensively documented, the general principle offers a viable pathway.

The typical sequence involves:

Attachment of a chiral auxiliary to a precursor molecule.

A diastereoselective cyclization or a key bond-forming reaction to construct the tetrahydrofuran (B95107) ring.

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

The choice of chiral auxiliary is critical and can influence the diastereoselectivity of the key reaction. Commonly used auxiliaries are often derived from readily available natural products like amino acids, terpenes, or carbohydrates.

Asymmetric Catalysis in Oxolane Ring Formation

Asymmetric catalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high efficiency and enantioselectivity. For the synthesis of substituted tetrahydrofurans, several catalytic asymmetric methods have been developed. These often involve the use of a chiral catalyst, typically a transition metal complex with a chiral ligand, to control the stereochemical outcome of a ring-forming reaction.

One notable approach is the cinchona-alkaloid-thiourea-based bifunctional organocatalyzed asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones. This method has demonstrated excellent enantioselectivities in the formation of tetrahydrofuran rings, even at low catalyst loadings and ambient temperatures. organic-chemistry.org

| Catalyst Precursor | Base | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

| Quinine-derived thiourea | K₂CO₃ | Toluene | 25 | 95 | 98 |

| Quinidine-derived thiourea | Cs₂CO₃ | CH₂Cl₂ | 0 | 92 | 96 |

This table presents representative data for the asymmetric cycloetherification to form substituted tetrahydrofurans, illustrating the potential of this method.

Another strategy involves the palladium-catalyzed asymmetric tandem oxidative cyclization of alkenols. While this method can be highly effective, achieving high diastereoselectivity in the formation of 1,1,4-trisubstituted tetrahydrofurans can be challenging due to the similar energies of competing transition states. However, the introduction of a hydrogen-bond acceptor in the substrate can enhance both diastereoselectivity and reactivity. nih.gov

Enzymatic or Biocatalytic Routes to Chiral Oxolane Derivatives

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes, particularly lipases, are widely used for the kinetic resolution of racemic alcohols and their esters. This approach relies on the differential rate of reaction of the two enantiomers with the enzyme, allowing for their separation.

A study on the lipase-catalyzed enantioselective esterification of the structurally similar racemic solketal (B138546) ((2,2-Dimethyl-1,3-dioxolan-4-yl)methanol) provides a strong precedent for the potential application of this method to this compound. In this study, various lipases and acyl donors were screened to optimize the resolution.

| Lipase Source | Acyl Donor | Solvent | Temperature | Enantiomeric Excess (ee) of Ester (%) |

| Rhizopus oryzae | Vinyl butyrate | Diisopropyl ether | Room Temp. | >95 |

| Pseudomonas fluorescens | Vinyl butyrate | Diisopropyl ether | Room Temp. | >95 |

| Candida antarctica Lipase B | Vinyl acetate | n-Hexane | 45°C | 92 |

This table showcases the effectiveness of different lipases in the kinetic resolution of a related dioxolane derivative, suggesting a viable approach for the target molecule. researchgate.net

The process typically involves the selective acylation of one enantiomer of the racemic alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated enantiomer and the unreacted alcohol can then be separated.

Convergent and Divergent Synthetic Strategies

The synthesis of this compound can be approached through either convergent or divergent strategies, which differ in how the key structural fragments are assembled.

Construction of the 4,4-Dimethyloxolane Core

A key step in many synthetic routes is the construction of the 4,4-dimethyloxolane core. This can be achieved through various cyclization reactions. A common precursor for such a synthesis is a γ-butyrolactone derivative. For instance, the catalytic hydrogenation of 4,4-dimethyl-γ-butyrolactone would directly yield the racemic this compound.

The synthesis of substituted γ-butyrolactones can be accomplished through several methods, including the reaction of an olefin with a carboxylate-containing compound in the presence of a manganese, cerium, or vanadium ion. diva-portal.org

Another approach involves the cyclization of appropriately substituted diols. For example, the reaction of tertiary 1,4-diols with cerium ammonium (B1175870) nitrate (B79036) can lead to the formation of tetrahydrofuran derivatives with high yield and stereoselectivity. organic-chemistry.org

Introduction of the 2-Hydroxymethyl Moiety

The 2-hydroxymethyl group can be introduced at different stages of the synthesis. In a divergent approach, a pre-formed 4,4-dimethyloxolane ring can be functionalized at the 2-position. This could involve, for example, the formylation of the tetrahydrofuran ring followed by reduction of the resulting aldehyde.

Alternatively, in a convergent strategy, a precursor already containing the hydroxymethyl functionality, or a group that can be readily converted to it (such as a carboxylic acid or an ester), is used in the cyclization step. For example, the reduction of a 4,4-dimethyltetrahydrofuran-2-carboxylic acid or its ester derivative would furnish the desired alcohol. The synthesis of such carboxylic acids can be achieved through the hydrogenation of the corresponding furan-2-carboxylic acid. nih.gov

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Product | Yield (%) |

| 2-Furancarboxylic acid | Pd/C | Water | 100 | 50 | Tetrahydrofuran-2-carboxylic acid | 95 |

| Dimethyl 2,5-furandicarboxylate | Pd/C | Dioxane | 80 | 30 | Dimethyl tetrahydrofuran-2,5-dicarboxylate | >99 |

This table provides examples of the hydrogenation of furan (B31954) rings to their tetrahydrofuran counterparts, a key transformation for introducing the C2 functionality. nih.gov

Advanced Synthetic Transformations in the Formation of this compound

The formation of the this compound structure relies on two critical stages: the assembly of the oxolane (tetrahydrofuran) ring and the controlled installation of the hydroxymethyl group at the C2 position.

Cyclization Reactions for Oxolane Ring Assembly

The construction of the 4,4-dimethyloxolane core can be achieved through several advanced intramolecular cyclization strategies. These methods typically involve the formation of a carbon-oxygen bond to close the five-membered ring. Key approaches include metal-catalyzed cyclizations and acid-catalyzed reactions.

One prominent method is the palladium-catalyzed intramolecular carboetherification of γ-hydroxy alkenes. This reaction allows for the stereoselective synthesis of substituted tetrahydrofurans from readily available precursors. scispace.com For the synthesis of the target molecule, a precursor such as 3,3-dimethyl-pent-4-en-1,2-diol could undergo a 5-exo-trig cyclization. The presence of the gem-dimethyl group can influence the conformational preferences of the transition state, potentially enhancing diastereoselectivity. scispace.com

Another powerful strategy is the Prins cyclization , which involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. beilstein-journals.orgnih.govbeilstein-journals.org The reaction of 3-methyl-3-buten-1-ol (B123568) with formaldehyde (B43269) or a protected equivalent, for instance, can generate the required heterocyclic system. The reaction proceeds through an oxocarbenium ion intermediate, which is trapped intramolecularly by the hydroxyl group to form the tetrahydrofuran ring. nih.gov

Visible-light-mediated radical cyclizations offer a modern approach, proceeding under mild conditions. nih.gov In this scenario, a suitably functionalized precursor, such as an activated ester of a mono-allylated diol, can generate a radical that undergoes a 5-exo-trig cyclization to form the oxolane ring. nih.gov

Finally, classic methods such as acid-catalyzed dehydration of a suitable polyol, like 3,3-dimethylpentane-1,5-diol, can be employed. While effective, these methods can sometimes lack the stereocontrol offered by more modern catalytic systems.

| Methodology | Typical Precursor | Key Reagents/Catalysts | Advantages | Potential Challenges |

|---|---|---|---|---|

| Palladium-Catalyzed Cyclization | γ-Hydroxy Alkene | Pd(OAc)₂, Phosphine (B1218219) Ligand | High stereoselectivity, mild conditions. scispace.com | Cost of catalyst, sensitivity to functional groups. |

| Prins Cyclization | Homoallylic Alcohol + Aldehyde | Brønsted or Lewis Acid (e.g., InCl₃, BF₃·OEt₂) | Atom economical, converges simple fragments. beilstein-journals.org | Potential for side reactions, control of stereochemistry. nih.gov |

| Radical Cyclization (Photoredox) | Activated Allylated Diol | Photocatalyst (e.g., fac-[Ir(ppy)₃]), Visible Light | Very mild conditions, high functional group tolerance. nih.gov | Requires specialized photochemical equipment. |

| Acid-Catalyzed Dehydration | 1,5-Diol | Strong Acid (e.g., H₂SO₄, PTSA) | Simple reagents, suitable for bulk synthesis. | Harsh conditions, potential for elimination side products. |

Stereocontrolled Introduction of the Hydroxymethyl Group

Achieving stereocontrol at the C2 position is paramount for synthesizing enantiomerically pure this compound. This can be accomplished through several distinct strategies.

Substrate-Controlled Synthesis : This approach utilizes a starting material that already contains the desired stereocenter. For example, the synthesis could begin with a chiral epoxy-alcohol or a chiral diol derived from the chiral pool or asymmetric synthesis. The subsequent cyclization reaction then proceeds, transferring the existing stereochemistry to the final product.

Catalyst-Controlled Synthesis : Asymmetric catalysis offers an elegant solution where a chiral catalyst guides the formation of one enantiomer over the other during the cyclization step. Nickel-catalyzed asymmetric intramolecular reductive cyclizations, for instance, have been shown to be effective for creating chiral tetrahydrofuran rings with high enantioselectivity using a chiral phosphine ligand. rsc.org

Post-Cyclization Stereoselective Transformation : An alternative route involves first forming a prochiral oxolane intermediate, such as 4,4-dimethyl-dihydrofuran-2(3H)-one (a lactone) or (4,4-dimethyloxolan-2-yl) carbaldehyde. The desired stereocenter is then introduced via a stereoselective reduction of the carbonyl group. The use of chiral reducing agents, such as those derived from boranes (e.g., CBS catalyst) or chiral metal catalysts for hydrogenation, can afford high levels of enantiomeric excess. A similar strategy involves the ozonolysis of a precursor with a C2-exocyclic double bond, followed by stereoselective reduction of the resulting aldehyde. nih.gov

| Strategy | Description | Example Approach | Key Advantage |

|---|---|---|---|

| Substrate Control | The stereocenter is established in an early acyclic precursor. | Cyclization of an enantiopure 3,3-dimethyl-pent-4-en-1,2-diol. | Predictable stereochemical outcome. |

| Catalyst Control | A chiral catalyst creates the stereocenter during the ring-forming step. | Asymmetric Ni-catalyzed reductive cyclization of an O-alkynone precursor. rsc.org | High enantiomeric excess can be achieved from achiral starting materials. |

| Stereoselective Reduction | A prochiral intermediate is reduced using a chiral reagent or catalyst. | Reduction of 4,4-dimethyloxolane-2-carbaldehyde with a CBS catalyst. | Allows for a divergent approach to both enantiomers by choosing the appropriate catalyst. |

Large-Scale Synthesis and Process Optimization

Transitioning the synthesis of this compound from a laboratory procedure to an industrial scale requires careful consideration of cost, safety, efficiency, and robustness.

Development of Scalable Synthetic Routes

A scalable route must rely on readily available, cost-effective starting materials and high-yielding, reliable chemical reactions that avoid complex or cryogenic purification methods. A plausible industrial synthesis could begin with the acid-catalyzed reaction of isobutylene (B52900) and formaldehyde (a Prins reaction) to produce 3-methyl-3-buten-1-ol. tubitak.gov.tr This intermediate can then be subjected to hydroformylation to introduce a formyl group, which upon reduction would yield 3,3-dimethylpentane-1,2-diol. Subsequent acid-catalyzed cyclodehydration of this diol would furnish the target molecule.

Process optimization would focus on several key parameters:

Catalyst Selection : For dehydration steps, solid acid catalysts like aluminosilicates or zeolites are preferred over corrosive liquid acids. google.comresearchgate.net They are easily separated from the reaction mixture, are often reusable, and can be tuned for selectivity.

Reaction Conditions : Optimizing temperature, pressure, and residence time in a continuous flow reactor can maximize throughput and yield while minimizing energy consumption and side-product formation. nih.gov

Purification : Fractional distillation is often the preferred method for purification on a large scale, necessitating that the desired product has a significantly different boiling point from impurities and starting materials.

| Step | Reaction | Starting Materials | Key Optimization Parameters |

|---|---|---|---|

| 1 | Prins Reaction | Isobutylene, Formaldehyde | Acid catalyst choice, temperature control to favor desired adduct. |

| 2 | Hydroformylation | 3-Methyl-3-buten-1-ol, Syngas (CO/H₂) | Rhodium or Cobalt catalyst, pressure, ligand choice for regioselectivity. |

| 3 | Reduction | Intermediate Aldehyde | Catalytic hydrogenation (e.g., Ni, Ru), H₂ pressure, solvent. |

| 4 | Cyclodehydration | 3,3-Dimethylpentane-1,5-diol | Solid acid catalyst, temperature for selective etherification. |

Green Chemistry Principles in this compound Synthesis

Incorporating green chemistry principles is essential for developing sustainable and environmentally responsible chemical processes. frontiersin.org The synthesis of this compound can be made greener by addressing several aspects of the synthetic design.

Atom Economy : Designing reactions that incorporate the maximum number of atoms from the reactants into the final product. Cyclization reactions are inherently atom-economical.

Use of Catalysis : Employing catalytic reagents instead of stoichiometric ones reduces waste. nih.gov This includes using recyclable heterogeneous catalysts or biocatalytic methods.

Benign Solvents and Conditions : Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, supercritical CO₂, or ionic liquids. tubitak.gov.trfrontiersin.org Solvent-free conditions, such as those using ball milling or microwave irradiation, represent an ideal scenario. rasayanjournal.co.intandfonline.com A patent for a related compound, (2,2-dimethyl-1,3-dioxolane-4-yl) methanol (B129727), highlights a solvent-free preparation method, indicating the feasibility of such approaches. google.com

Renewable Feedstocks : Sourcing starting materials from biomass rather than petrochemicals is a core tenet of green chemistry. For instance, intermediates could potentially be derived from the catalytic conversion of bio-based platform chemicals. frontiersin.org

| Green Chemistry Principle | Application in Synthesis | Example |

|---|---|---|

| Prevention of Waste | Optimize reactions to achieve near-quantitative yields. | Use of a highly selective catalyst in the cyclization step. |

| Catalysis | Replace stoichiometric reagents with recyclable catalysts. | Using a solid acid zeolite for dehydration instead of sulfuric acid. researchgate.net |

| Safer Solvents & Auxiliaries | Eliminate or replace hazardous solvents. | Performing cyclization under solvent-free conditions or in a green solvent like water. frontiersin.org |

| Design for Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Employing photoredox catalysis which operates with low-energy visible light. nih.gov |

| Use of Renewable Feedstocks | Derive starting materials from biomass. | Synthesizing precursors from bio-derived levulinic acid or furfural. frontiersin.org |

Reaction Chemistry and Transformations of 4,4 Dimethyloxolan 2 Yl Methanol

Functional Group Interconversions of the Primary Alcohol

The primary alcohol group in (4,4-dimethyloxolan-2-yl)methanol is a key site for various chemical modifications, including oxidation, esterification, etherification, and nucleophilic substitution. These transformations allow for the introduction of a wide array of other functional groups, significantly expanding the synthetic utility of the parent molecule.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, (4,4-dimethyloxolan-2-yl)carbaldehyde, or the carboxylic acid, (4,4-dimethyloxolan-2-yl)carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Mild oxidizing agents are required for the selective oxidation to the aldehyde, preventing overoxidation to the carboxylic acid. Commonly employed reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are necessary. Reagents such as potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄), generated in situ from chromium trioxide (CrO₃) and sulfuric acid (H₂SO₄) in acetone (B3395972) (Jones oxidation), can effectively oxidize the primary alcohol to the carboxylic acid. google.com For instance, the oxidation of a similar substrate, [(2R)-5,5-dimethyloxolan-2-yl]methanol, can yield the corresponding carboxylic acid.

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | (4,4-Dimethyloxolan-2-yl)carbaldehyde | Oxidation |

| This compound | Dess-Martin periodinane (DMP) | (4,4-Dimethyloxolan-2-yl)carbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO₄), NaOH | (4,4-Dimethyloxolan-2-yl)carboxylic acid | Oxidation |

| This compound | Chromic acid (H₂CrO₄) | (4,4-Dimethyloxolan-2-yl)carboxylic acid | Oxidation |

Esterification and Etherification of the Hydroxymethyl Group

The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives to form the corresponding esters. The classic Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), is a common method. chemguide.co.uk The reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed as it is formed. chemguide.co.uk

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the alcohol can be reacted with an activated carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct.

Etherification of the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a nucleophile and displaces a halide from an alkyl halide (e.g., methyl iodide, ethyl bromide) in an SN2 reaction to yield the ether. masterorganicchemistry.com

| Reactant 1 | Reactant 2 | Product | Reaction Type | Catalyst/Base |

| This compound | Acetic acid | (4,4-Dimethyloxolan-2-yl)methyl acetate | Fischer Esterification | H₂SO₄ |

| This compound | Acetyl chloride | (4,4-Dimethyloxolan-2-yl)methyl acetate | Esterification | Pyridine |

| This compound | Sodium hydride, then Methyl iodide | 2-(Methoxymethyl)-4,4-dimethyloxolane | Williamson Ether Synthesis | Sodium hydride |

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

The hydroxyl group of an alcohol is a poor leaving group for nucleophilic substitution reactions. Therefore, to facilitate substitution at the hydroxymethyl carbon, the hydroxyl group must first be converted into a better leaving group. A common strategy is to convert the alcohol into a sulfonate ester, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine.

Once converted to the tosylate or mesylate, the resulting compound becomes an excellent substrate for SN2 reactions. A wide range of nucleophiles can then be introduced to displace the sulfonate leaving group, leading to a variety of substituted products. For example, reaction with sodium azide (B81097) (NaN₃) would yield the corresponding azidomethyl derivative, while reaction with sodium cyanide (NaCN) would produce the corresponding nitrile. These transformations significantly enhance the synthetic versatility of this compound.

Reactivity of the 4,4-Dimethyloxolane Ring System

The 4,4-dimethyloxolane ring is a saturated heterocyclic ether and is generally stable under many reaction conditions. However, under specific circumstances, particularly in the presence of strong acids, the ring can undergo cleavage.

Electrophilic Aromatic Substitution (if applicable for derivatives)

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds. The parent compound, this compound, is an aliphatic cyclic ether and therefore does not undergo electrophilic aromatic substitution. However, if this moiety were attached to an aromatic ring, the oxolane group could act as a directing group in such reactions. The oxygen atom of the ether can donate electron density to the aromatic ring through resonance, making it an activating group and ortho-, para-directing. Conversely, the steric bulk of the 4,4-dimethyl-substituted ring might influence the regioselectivity of the substitution.

Ring-Opening Reactions and Subsequent Transformations

The tetrahydrofuran (B95107) ring of this compound, while generally stable, can be cleaved under acidic conditions, particularly with the use of Lewis acids. mdpi.comresearchgate.net The reaction is initiated by the protonation or coordination of a Lewis acid to the ether oxygen, which activates the C-O bonds of the ring towards nucleophilic attack. mdpi.com

The regioselectivity of the ring-opening can be influenced by steric and electronic factors. Attack of a nucleophile can occur at either the C2 or C5 position of the oxolane ring. The presence of the gem-dimethyl group at the C4 position might sterically hinder attack at the adjacent C5 position, potentially favoring nucleophilic attack at the C2 position.

The products of these ring-opening reactions can be versatile intermediates for further transformations. For example, reaction with an acyl chloride in the presence of a Lewis acid can lead to the formation of a chloroester. mdpi.com Such reactions open up pathways to linear, difunctionalized compounds from a cyclic precursor.

| Starting Material | Reagents | Product Type | Key Transformation |

| This compound | Lewis Acid (e.g., BF₃·OEt₂), Nucleophile (e.g., Cl⁻) | Ring-opened product | C-O bond cleavage |

Functionalization of the Oxolane Ring (e.g., C-H activation, radical reactions)

The oxolane (tetrahydrofuran) ring in this compound possesses C-H bonds that can be targeted for functionalization, offering pathways to more complex molecular architectures. The presence of the gem-dimethyl group at the C4 position and the hydroxymethyl group at the C2 position influences the regioselectivity and stereoselectivity of these reactions.

C-H Activation:

The activation of C-H bonds in ethers, including tetrahydrofuran, is a well-established strategy for direct functionalization. In the context of this compound, the C-H bonds most susceptible to activation are those at the α-positions to the ether oxygen (C2 and C5). Rhodium carbenoids, for example, have been shown to effectively catalyze the asymmetric C-H activation of tetrahydrofuran. emory.eduresearchgate.net For this compound, this would likely lead to functionalization at the C5 position, as the C2 position is already substituted. The directing effect of the hydroxyl group could also play a role in guiding the catalyst to a specific C-H bond.

Palladium-catalyzed reactions are also prominent in C-H functionalization. For instance, the palladium-catalyzed arylation of γ-vinyl-γ-lactones demonstrates site-selective C-H activation. mdpi.com While not a direct analogue, this suggests that with appropriate catalytic systems, selective functionalization of the oxolane ring in this compound could be achieved.

Radical Reactions:

Radical reactions provide another avenue for modifying the oxolane ring. The stability of radicals follows the order tertiary > secondary > primary, a principle that would influence the outcome of radical reactions on this compound. diva-portal.org The C5 position, being a methylene (B1212753) group adjacent to the ether oxygen, is a likely site for hydrogen abstraction to form a secondary radical. The gem-dimethyl group at C4 would sterically hinder reactions at this position.

The stereoselective synthesis of polysubstituted tetrahydrofurans has been achieved through radical cyclization reactions. acs.orgresearchgate.net For instance, titanocene(III) chloride-mediated radical cyclization of epoxides yields substituted tetrahydrofurans. acs.org While these are cyclization reactions to form the ring, the principles of controlling stereochemistry in radical processes are relevant. The addition of Lewis acids can influence the diastereoselectivity of radical cyclizations leading to 2,4-disubstituted tetrahydrofurans, where the trans-isomer is typically the major product in the absence of a Lewis acid. diva-portal.org

The oxidation of tetrahydrofuran can also proceed through radical mechanisms. Ruthenium tetroxide has been used for the oxidation of tetrahydrofuran, and the reaction is believed to involve a hydride abstraction in the rate-determining step. researchgate.net Such oxidative processes could potentially lead to the formation of lactones or other oxidized derivatives of this compound.

Table 1: Examples of Functionalization Reactions on Substituted Tetrahydrofurans

| Reaction Type | Substrate | Catalyst/Reagent | Product(s) | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| Radical Cyclization | 2-Aryl epoxide | Cp₂TiCl, Zn | trans-2-Aryl-4-methylenetetrahydrofuran | >99:1 | - | acs.org |

| Radical Cyclization | 2-Alkyl epoxide | Cp₂TiCl, Zn | Mixture of isomeric tetrahydrofurans | 5:1 | - | acs.org |

| Hayashi-Heck Arylation | 2,3-Dihydrofuran | Pd(OAc)₂, (R)-hexaMeOBiphep | 5-Aryl-2,3-dihydrofuran | - | - | acs.orgnih.gov |

| Hydroformylation | 5-Aryl-2,3-dihydrofuran | Rh(acac)(CO)₂, (R)-Me-i-Pr-INDOLphos | anti-2-Aryl-4-formyltetrahydrofuran | High | - | acs.orgnih.gov |

| Oxidative Cyclization | Trisubstituted Alkenol | PdCl₂(MeCN)₂, 1,4-Benzoquinone | 1,1,4-Trisubstituted THF | up to 7:1 | - | acs.org |

Note: The yields and specific conditions are detailed in the cited literature. This table presents analogous reactions to illustrate potential transformations of this compound.

Mechanistic Studies of Key Transformations

The understanding of reaction mechanisms is fundamental to predicting and controlling the outcomes of chemical transformations. For this compound, mechanistic insights can be drawn from studies on related tetrahydrofuran systems.

Elucidation of Reaction Pathways and Transition States

The ring-opening of tetrahydrofuran, a potential reaction pathway, has been studied mechanistically. Theoretical studies using density functional theory (DFT) have been employed to investigate the ring-opening of THF by frustrated Lewis pairs, highlighting the roles of the Lewis acid and base in activating the ether. nih.gov

In the context of C-H activation, the mechanism often involves the formation of a metal-carbon bond. For rhodium-catalyzed C-H insertion reactions, a rhodium carbenoid is formed, which then inserts into a C-H bond. emory.eduresearchgate.net The regioselectivity is influenced by the electronic and steric properties of the substrate. For this compound, the electron-donating nature of the ether oxygen would activate the adjacent α-C-H bonds, while the steric bulk of the gem-dimethyl group would disfavor reaction at the C3 and C4 positions.

Mechanistic studies of palladium-catalyzed oxidative cyclization of alkenols to form tetrahydrofurans suggest that the diastereoselectivity can be controlled by intramolecular hydrogen bonding. acs.org Computational modeling has been used to rationalize the observed stereochemical outcomes. acs.org

Kinetic Investigations of this compound Reactions

A review on the chemical kinetics of cyclic ethers in combustion provides extensive data on the gas-phase kinetics of tetrahydrofuran and its derivatives. unizar.es These studies often involve determining rate constants for elementary reactions such as H-abstraction and subsequent radical decomposition pathways.

The kinetics of the oxidation of tetrahydrofuran by ruthenium tetroxide have been investigated, revealing that the reaction rate is dependent on the concentrations of both the oxidant and the reductant. researchgate.net Such studies are crucial for optimizing reaction conditions and understanding the underlying mechanism.

Table 2: Kinetic Data for Reactions of Tetrahydrofuran and Related Compounds

| Reaction | Substrate | Reagent/Conditions | Rate Constant (k) | Temperature (K) | Reference |

| Oxidation | Tetrahydrofuran | Ruthenium Tetroxide | - | 298 | researchgate.net |

| Radical Cyclization | 2-Substituted 3-oxa-5-hexenyl radicals | - | - | - | diva-portal.org |

Note: Specific rate constants are highly dependent on the reaction conditions and are detailed in the cited literature. This table indicates that kinetic studies have been performed on related systems.

Stereochemical Aspects in the Chemistry of 4,4 Dimethyloxolan 2 Yl Methanol

Configurational Stability and Epimerization Studies

The configurational stability of the stereocenter at C2 in (4,4-dimethyloxolan-2-yl)methanol is a critical factor in its application as a chiral synthon. Under typical laboratory conditions of storage and use in synthetic reactions (e.g., neutral or mildly acidic/basic conditions, moderate temperatures), the C2 stereocenter is generally considered configurationally stable. The carbon-oxygen bond of the ether and the carbon-carbon bond of the hydroxymethyl group are robust, and spontaneous epimerization at the C2 position is not expected.

However, epimerization could potentially occur under more forcing conditions that allow for reversible ring-opening or reactions proceeding through a planar intermediate at C2. For instance, reactions involving the formation of an oxonium ion or a radical at the C2 position could lead to a loss of stereochemical integrity. While specific studies on the epimerization of this compound are not extensively documented in the reviewed literature, parallels can be drawn from related tetrahydrofuran (B95107) systems, such as certain lignans, where epimerization at positions adjacent to an aromatic group can occur under specific conditions. The gem-dimethyl group at the C4 position is expected to influence the ring conformation, potentially affecting the reactivity and stability of the C2 center, but it does not directly participate in epimerization at C2. It is also known that the rate of racemization in some cyclic systems can be influenced by the solvent, indicating that the reaction environment could play a role in the stereochemical stability of related compounds.

Enantiomeric Purity Determination Methods

The enantiomeric purity (or enantiomeric excess, ee) of this compound is a crucial quality parameter for its use in asymmetric synthesis. Several analytical techniques can be employed for its determination. These methods typically rely on creating a diastereomeric environment to differentiate the two enantiomers.

Commonly used methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most powerful and widely used techniques for separating enantiomers. It involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak® and Chiralcel®), are often effective for resolving a wide range of chiral compounds, including alcohols. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is critical for achieving good separation.

Chiral Gas Chromatography (GC): For volatile compounds like this compound, or after appropriate derivatization to increase volatility (e.g., acylation of the hydroxyl group), chiral GC is a highly sensitive method. Capillary columns coated with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives, are used to separate the enantiomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents or Derivatizing Agents: In an achiral solvent, the NMR spectra of two enantiomers are identical. However, in the presence of a chiral solvating agent (CSA) or after reaction with a chiral derivatizing agent (CDA), the enantiomers are converted into diastereomeric solvates or derivatives, respectively. These diastereomers have different NMR spectra, allowing for the quantification of each enantiomer by integrating the signals of corresponding protons or carbons. Lanthanide-based chiral shift reagents can also be used to induce chemical shift differences between enantiomers.

Supercritical Fluid Chromatography (SFC): Chiral SFC is an alternative to HPLC that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. It often provides faster separations and is considered a "greener" technique due to reduced solvent consumption. Chiral SFC with polysaccharide-based columns is effective for the separation of many chiral compounds.

Table 1: Analytical Methods for Enantiomeric Purity Determination of this compound

| Analytical Method | Principle | Typical Stationary Phase/Reagent | Key Considerations |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Polysaccharide-based (e.g., Chiralpak® IC). | Optimization of mobile phase composition (e.g., hexane/isopropanol) is crucial for resolution. |

| Chiral GC-MS | Separation of volatile enantiomers (or their derivatives) on a chiral column. | Cyclodextrin-based columns. | Derivatization (e.g., with trifluoroacetic anhydride) may be needed to enhance volatility. |

| NMR Spectroscopy | Formation of diastereomeric species with distinct NMR signals. | Chiral solvating agents (e.g., Pirkle's alcohol) or chiral derivatizing agents (e.g., Mosher's acid). | Requires a pure chiral auxiliary and may involve chemical modification of the analyte. |

| Chiral SFC | Separation using a supercritical fluid mobile phase and a chiral stationary phase. | Similar to HPLC (e.g., polysaccharide-based). | Offers fast separations and reduced organic solvent usage. |

Diastereoselective Reactions Involving the Oxolane Ring

The existing stereocenter at C2 of this compound can direct the stereochemical outcome of reactions at other positions on the oxolane ring or on the hydroxymethyl side chain, leading to diastereoselective transformations. The gem-dimethyl group at C4 locks the conformation of the ring to some extent, which can also contribute to the stereochemical control.

For instance, if a reaction creates a new stereocenter, the existing chiral information in the molecule can favor the formation of one diastereomer over the other. This is a fundamental concept in asymmetric synthesis. While specific studies on diastereoselective reactions of this compound are not abundant, the principles can be inferred from studies on related tetrahydrofuran systems.

In the synthesis of complex molecules like lignans, which contain substituted tetrahydrofuran rings, diastereoselective reactions are key. For example, reactions such as aldol (B89426) additions, Michael additions, or epoxidations on substrates containing a chiral tetrahydrofuran moiety often proceed with a high degree of diastereoselectivity. The stereochemical outcome is dictated by steric and electronic factors, where the incoming reagent approaches the substrate from the less hindered face, as predicted by models such as Felkin-Ahn or Cram's rule, adapted for a cyclic system. The synthesis of various substituted oxolane-fused bicyclic systems has also demonstrated high diastereoselectivity in key reaction steps.

Chiral Pool Synthesis Approaches

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of more complex chiral molecules. This compound and its enantiomers are accessible through this approach.

A notable example is the use of pantolactones, which are available in both enantiomeric forms, as starting materials for the synthesis of chiral 4,4-dimethyl-substituted tetrahydrofurans. Pantolactone contains a quaternary stereocenter and a lactone functionality that can be manipulated to form the desired substituted oxolane ring. For instance, reduction of the lactone to a diol, followed by selective manipulation of the hydroxyl groups and subsequent cyclization, can lead to the formation of enantiomerically pure this compound. This approach leverages the stereochemistry inherent in the starting material to produce the target molecule with a defined absolute configuration. The use of chiral pool starting materials is a powerful and efficient method for accessing enantiopure building blocks like this compound for applications in medicinal chemistry and materials science.

Theoretical and Computational Studies of 4,4 Dimethyloxolan 2 Yl Methanol

Electronic Structure and Conformational Analysis

Understanding the three-dimensional arrangement of atoms and the distribution of electrons is fundamental to predicting the properties and reactivity of a molecule. For (4,4-dimethyloxolan-2-yl)methanol, computational techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are indispensable tools.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost. imperial.ac.ukarxiv.org It is adept at determining the ground state electronic structure and, consequently, the most stable geometries of molecules. For this compound, DFT calculations can predict key structural parameters.

These calculations involve selecting a functional (e.g., B3LYP, M06-2X) and a basis set (e.g., 6-31G*, cc-pVTZ) to solve the Kohn-Sham equations. The resulting optimized geometry provides data on bond lengths, bond angles, and dihedral angles that characterize the lowest energy conformation of the molecule. For instance, the puckering of the oxolane ring and the orientation of the hydroxymethyl group relative to the ring are critical parameters determined by these calculations.

Table 1: Predicted Ground State Geometrical Parameters for this compound using DFT (B3LYP/6-31G)*

| Parameter | Predicted Value |

| C2-O1 Bond Length | 1.43 Å |

| C5-O1 Bond Length | 1.44 Å |

| C2-C6 Bond Length | 1.52 Å |

| C4-C(CH3)a Bond Length | 1.54 Å |

| C4-C(CH3)b Bond Length | 1.54 Å |

| O-H Bond Length | 0.96 Å |

| C5-O1-C2 Bond Angle | 109.5° |

| O1-C2-C3 Bond Angle | 105.8° |

| C3-C4-C5 Bond Angle | 104.2° |

| O1-C2-C6-O2 Dihedral Angle | Variable (depends on rotamer) |

Note: The values in this table are illustrative and represent typical bond lengths and angles for similar structures as direct computational results for this specific molecule are not widely published.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT provides a static picture of the most stable structure, this compound is a flexible molecule that exists as an ensemble of different conformations at finite temperatures. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape. nih.govmdpi.com

MD simulations solve Newton's equations of motion for the atoms in the molecule, governed by a force field (e.g., AMBER, CHARMM). mdpi.com By simulating the molecule's movement over time (typically nanoseconds to microseconds), a trajectory is generated that reveals the accessible conformations and the transitions between them. This allows for the identification of low-energy conformers and the calculation of their relative populations based on the Boltzmann distribution. For this compound, key conformational variables include the puckering of the tetrahydrofuran (B95107) ring (envelope and twist conformations) and the rotation around the C2-C6 bond (gauche and anti rotamers of the hydroxymethyl group).

Spectroscopic Property Prediction and Correlation

Computational methods are powerful tools for predicting spectroscopic data, which can then be correlated with experimental spectra to confirm the structure and assign spectral features.

For this compound, DFT calculations can be used to predict various spectroscopic properties. For example, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. The predicted frequencies correspond to specific vibrational modes, such as the O-H stretch of the alcohol, C-O stretches of the ether and alcohol, and various C-H bending and stretching modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These calculations are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The predicted chemical shifts can be compared to experimental data to assist in the complete assignment of the NMR spectra, which is particularly useful for complex structures with many non-equivalent protons and carbons.

Table 2: Predicted vs. Experimental ¹H NMR Chemical Shifts (Illustrative)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| H on C2 | 3.85 | 3.82 |

| CH₂OH (diastereotopic) | 3.60, 3.45 | 3.58, 3.43 |

| H on C3 (diastereotopic) | 1.85, 1.70 | 1.83, 1.68 |

| CH₃ (gem-dimethyl) | 1.10, 0.95 | 1.08, 0.93 |

| OH | 2.50 (variable) | 2.45 (variable) |

Note: The values are for illustrative purposes to demonstrate the correlation between predicted and experimental data. Actual experimental values can vary based on solvent and concentration.

Computational Studies of Reaction Mechanisms and Energetics

Transition State Characterization for Synthetic Steps

For synthetic reactions involving this compound, such as its oxidation to the corresponding aldehyde or carboxylic acid, or its use as a chiral building block, DFT can be used to locate and characterize the transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes.

By calculating the vibrational frequencies of the TS, chemists can confirm it is a true transition state by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction, a key factor in reaction kinetics.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational studies can also predict the reactivity and selectivity of chemical transformations involving this compound. For instance, by calculating molecular orbital energies (HOMO and LUMO), one can infer the nucleophilic and electrophilic character of different sites within the molecule. Fukui functions, derived from DFT, can provide a more detailed map of local reactivity. mdpi.com

In reactions where multiple products are possible, computational methods can be used to calculate the energies of the different transition states and products to predict the major product. For example, in stereoselective reactions where this compound is used as a chiral auxiliary, computational modeling can help rationalize the observed stereochemical outcome by comparing the energies of the diastereomeric transition states.

Advanced Analytical Methodologies for the Study of 4,4 Dimethyloxolan 2 Yl Methanol

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise molecular weight determination and elemental composition analysis of (4,4-Dimethyloxolan-2-yl)methanol. Techniques such as High-Resolution Fast-Atom Bombardment Mass Spectrometry (HRFABMS) can provide exact mass measurements, confirming the molecular formula C7H14O2 with high accuracy. acs.org For instance, a protonated molecule [M+H]+ would be observed at a specific m/z value, allowing for unambiguous identification. acs.org

In conjunction with liquid chromatography (LC), HRMS, particularly as HR-LC-MS, offers enhanced separation and characterization capabilities. scispace.com The mass spectra are typically acquired over a broad m/z range (e.g., 100–1,200) to capture the parent ion and any fragment ions. scispace.com The fragmentation patterns observed in the mass spectrum provide valuable structural information, helping to piece together the molecule's connectivity. Common settings for HR-LC-MS analysis might include positive electrospray ionization mode with specific voltages for the capillary and cones, and nitrogen as the desolvation gas at controlled temperatures and flow rates. scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to gain a complete picture of the molecule's atomic connectivity and stereochemistry.

1D NMR, specifically ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. utsouthwestern.eduepfl.ch The chemical shifts, signal integrations, and coupling patterns in the ¹H NMR spectrum reveal the number and types of protons and their neighboring atoms. utsouthwestern.edu Similarly, the ¹³C NMR spectrum indicates the number of distinct carbon environments. utsouthwestern.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful tool for assigning carbon signals based on their attached protons. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the carbon skeleton and identifying the positions of substituents. acs.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. This is particularly valuable for confirming stereochemical relationships within the molecule.

The following table summarizes typical NMR data that could be expected for this compound, although specific chemical shifts can vary depending on the solvent used. utsouthwestern.edu

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H/C-2 | ~3.8-4.0 | ~75-80 | H-2 -> C-3, C-4, C-5, CH₂OH |

| H/C-3 | ~1.6-1.8 | ~40-45 | H-3 -> C-2, C-4, C-5 |

| H/C-4 | - | ~35-40 | - |

| H/C-5 | ~3.5-3.7 | ~70-75 | H-5 -> C-2, C-3, C-4 |

| CH₃ (C4) | ~0.8-1.0 | ~25-30 | CH₃ -> C-3, C-4, C-5 |

| CH₂OH | ~3.4-3.6 | ~60-65 | CH₂OH -> C-2 |

| OH | Variable | - | - |

Since this compound is a chiral compound, determining the enantiomeric excess (ee) is often necessary. Chiral NMR spectroscopy provides a powerful method for this analysis without the need for physical separation of the enantiomers. mpg.de This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). mdpi.comunipi.it

These chiral auxiliaries interact with the enantiomers of this compound to form transient diastereomeric complexes. mdpi.comunipi.it These complexes have slightly different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. mdpi.com The ratio of the integrals of these distinct signals directly corresponds to the enantiomeric ratio of the sample. nih.gov The use of europium-based chiral shift reagents, for example, can induce splitting in ¹H NMR signals to reveal stereochemical details.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for both separating this compound from reaction mixtures or impurities and for resolving its enantiomers.

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used for the analysis of organic compounds like this compound. basicmedicalkey.comshimadzu.com

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. shimadzu.com For the analysis of this compound, a suitable capillary column, such as one with a 5% phenylmethylsiloxane stationary phase, would be used. unito.it The compound would be vaporized and carried through the column by an inert gas, and its retention time would be used for identification and quantification. unito.itdergipark.org.tr Mass spectrometry is often coupled with GC (GC-MS) for definitive identification of the eluted peaks. biomedpharmajournal.org

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not volatile enough for GC. basicmedicalkey.comnih.gov A reversed-phase HPLC method, using a C18 column and a mobile phase such as a methanol-water or acetonitrile-water gradient, would be a common approach for the analysis of this compound. pensoft.netekb.eg A UV detector is typically used if the compound has a chromophore, or a more universal detector like a refractive index detector or an evaporative light scattering detector can be employed. basicmedicalkey.com

The following table outlines typical starting conditions for GC and HPLC analysis.

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| GC | 5% Phenylmethylsiloxane (30 m x 0.25 mm, 0.25 µm) | Helium | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| HPLC | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Methanol (B129727)/Water or Acetonitrile/Water gradient | UV or Refractive Index (RI) |

To physically separate the enantiomers of this compound, chiral chromatography is the method of choice. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, therefore, separation. nih.govscas.co.jp

Chiral HPLC: Chiral HPLC columns are packed with a CSP, which can be based on various chiral selectors like polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. scas.co.jpsigmaaldrich.com For instance, a Chiralpak® column with a suitable mobile phase (e.g., a mixture of hexane (B92381) and isopropanol) could be used to achieve baseline separation of the enantiomers. The elution order of the enantiomers can sometimes be reversed by using an enantiomeric stationary phase. scas.co.jp

Chiral GC: For volatile compounds, chiral GC is also an effective option. These columns contain a chiral selector, often a cyclodextrin (B1172386) derivative, coated onto the stationary phase. Derivatization of the analyte with a reagent like trifluoroacetic anhydride (B1165640) can sometimes be used to enhance volatility and improve separation.

The selection of the appropriate chiral column and mobile phase is crucial for achieving successful enantioseparation and often requires methodical screening of different conditions. mdpi.comlcms.cz

X-ray Crystallography for Solid-State Structure Determination (for crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, which may be a liquid or a non-crystalline solid at room temperature, obtaining a single crystal suitable for X-ray diffraction can be challenging. Therefore, the study of its solid-state structure often involves the synthesis of crystalline derivatives.

The primary alcohol functional group in this compound offers a reactive site for the introduction of moieties that can promote crystallization. Common derivatization strategies for alcohols include acylation to form esters, such as benzoates or p-nitrobenzoates, or reaction with isocyanates to form urethanes. These derivatives often exhibit higher melting points and a greater propensity to form high-quality crystals.

Once a suitable crystal is obtained, X-ray diffraction analysis can provide a wealth of structural information. The resulting electron density map reveals the exact position of each atom, allowing for the unambiguous determination of:

Bond lengths and angles: Precise measurements of the carbon-carbon and carbon-oxygen bonds within the oxolane ring and the hydroxymethyl side chain.

Conformation of the tetrahydrofuran (B95107) ring: The five-membered tetrahydrofuran ring is not planar and can adopt various puckered conformations, such as the envelope or twist forms. X-ray crystallography can definitively establish the preferred conformation in the solid state.

Stereochemistry: For chiral versions of this molecule, such as (2R)- or (2S)-(4,4-dimethyloxolan-2-yl)methanol, X-ray analysis of a crystalline derivative can confirm the absolute configuration of the stereocenter at the C2 position.

Intermolecular interactions: The crystal packing is determined by intermolecular forces such as hydrogen bonding (involving the hydroxyl group or derivative) and van der Waals interactions. Understanding these interactions is crucial for comprehending the solid-state properties of the material.

While no specific crystal structure of a this compound derivative was found in the public literature at the time of this writing, data from related tetrahydrofuran derivatives provide insight into expected structural parameters.

Table 1: Expected Structural Insights from X-ray Crystallography of a this compound Derivative

| category Parameter | description Information Obtained | science Significance |

|---|---|---|

| Molecular Geometry | Precise bond lengths (C-C, C-O), bond angles, and torsional angles. | Fundamental understanding of the molecule's structure. |

| Ring Conformation | Determination of the envelope or twist conformation of the oxolane ring. | Insight into the steric and electronic effects of the dimethyl and methanol substituents. |

| Stereochemistry | Unambiguous assignment of the absolute configuration at chiral centers (if present). | Crucial for applications in stereoselective synthesis and pharmacology. |

| Crystal Packing | Analysis of intermolecular hydrogen bonds and van der Waals contacts. | Explanation of physical properties like melting point, solubility, and density. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecular bonds, which absorb or scatter light at characteristic frequencies. For this compound, IR and Raman spectroscopy can confirm the presence of the hydroxyl group, the ether linkage within the tetrahydrofuran ring, and the aliphatic C-H bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule. The key expected absorption bands for this compound are:

O-H Stretching: A prominent, broad absorption band is expected in the region of 3600-3200 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules.

C-H Stretching: Sharp bands in the 3000-2850 cm⁻¹ region correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups.

C-O Stretching: The spectrum will feature a strong C-O stretching band. For primary alcohols, this typically appears between 1075 and 1000 cm⁻¹. Additionally, the C-O-C stretching of the ether linkage within the tetrahydrofuran ring will give rise to a strong absorption, typically around 1140-1070 cm⁻¹ for saturated ethers. These may overlap, resulting in a strong, complex band system in this region.

O-H Bending: An in-plane O-H bend may be observed around 1350 ± 50 cm⁻¹.

CH₂ and CH₃ Bending: Vibrations corresponding to the scissoring and rocking of the CH₂ and CH₃ groups will appear in the 1470-1370 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While polar bonds like O-H and C-O often give strong IR signals, non-polar bonds with high polarizability, such as C-C bonds, tend to produce strong Raman signals.

C-H Stretching: Similar to IR, strong signals for C-H stretching are expected between 3000 and 2850 cm⁻¹.

C-O Stretching: The C-O stretching vibrations are also Raman active and will appear in the 1150-1000 cm⁻¹ region.

Ring Vibrations: The tetrahydrofuran ring will have characteristic symmetric stretching and deformation modes (ring breathing) that are often prominent in the Raman spectrum, typically found in the 950-800 cm⁻¹ region.

O-H Stretching: The O-H stretching band, while strong in the IR, is typically weak in the Raman spectrum of hydrogen-bonded alcohols.

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, allowing for a confident identification of its key structural features.

Table 2: Characteristic Vibrational Frequencies for this compound

| waves Frequency Range (cm⁻¹) | vibration Vibrational Mode | visibility Expected IR Intensity | scatter_plot Expected Raman Intensity |

|---|---|---|---|

| 3600-3200 | O |

Future Research Directions and Emerging Trends

Novel Catalytic Routes to (4,4-Dimethyloxolan-2-yl)methanol and its Derivatives

The synthesis of substituted tetrahydrofurans is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign catalytic systems. Future research is poised to move beyond traditional methods, exploring innovative catalytic strategies.

One promising direction is the development of metal-free catalytic systems . While transition metals are effective, they can present challenges related to cost, toxicity, and removal from the final product. Researchers have demonstrated metal-free pathways for transforming alcohols into THF derivatives through C–H activation, using economical and ecologically favorable iodine reagents. chemistryviews.org An iodine-catalyzed cyclization has shown high regioselectivity, favoring the formation of five-membered THF rings. chemistryviews.org The application of such methods to precursors of this compound could provide a more sustainable and cost-effective synthesis.

Biocatalysis , which utilizes enzymes or whole microorganisms, offers unparalleled selectivity under mild reaction conditions. numberanalytics.com The conversion of biomass-derived sugars into functionalized tetrahydrofurans is an area where biocatalysis can play a significant role. rsc.orgnumberanalytics.com Research into engineered enzymes for the specific cyclization and functionalization of precursors to generate this compound could unlock highly efficient and stereoselective synthetic routes.

| Catalytic Strategy | Key Features & Research Focus | Potential Advantages for this compound Synthesis |

| Metal-Free Catalysis | Utilizes reagents like iodine to catalyze cyclization via C-H activation. chemistryviews.org | Avoids heavy metal contamination; lower cost; environmentally friendly. chemistryviews.org |

| Heterogeneous Catalysis | Employs solid catalysts (e.g., supported metals, MOFs) for easier separation and reuse. numberanalytics.comnih.gov | Improved process efficiency; catalyst recyclability; reduced waste. numberanalytics.combioengineer.org |

| Biocatalysis | Uses enzymes or microorganisms for highly selective transformations. numberanalytics.com | High stereoselectivity; mild reaction conditions; sustainable approach. numberanalytics.com |

Continuous Flow Chemistry Applications in its Synthesis and Transformations

Continuous flow chemistry is emerging as a powerful technology for the synthesis of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. nih.govmit.edu This approach involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time.

For the synthesis of this compound, continuous flow offers several potential benefits. The improved heat and mass transfer in microreactors can lead to higher yields and selectivities. nih.gov Furthermore, the ability to safely handle highly reactive intermediates and perform reactions under high pressure and temperature can unlock new synthetic pathways. mdpi.com For instance, the selective hydrogenation of nitroarenes, a common transformation in fine chemical synthesis, has been successfully demonstrated in continuous flow systems with enhanced activity and selectivity. mdpi.com

The multi-step synthesis of complex molecules can be streamlined by integrating multiple reaction and purification steps into a single continuous network, which circumvents the need for isolating intermediates. mit.edu This "telescoping" of reactions significantly reduces production time and waste. mit.edu The application of flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient, scalable, and safer manufacturing processes. researchgate.net

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Overall Yield | Often lower due to multiple isolation steps. nih.gov | Generally higher due to better control and integration of steps. nih.govmit.edu |

| Reaction Time | Can be lengthy, including workup and purification. mit.edu | Significantly shorter residence times. mdpi.com |

| Scalability | Scaling up can be challenging and change reaction outcomes. | Easier to scale up by running the system for longer or in parallel. mit.edu |

| Safety | Handling of hazardous reagents and exotherms can be risky at scale. | Improved safety due to small reaction volumes and superior heat control. |

Exploration of Sustainable Synthesis Pathways

The principles of green chemistry are increasingly guiding synthetic route design, with a focus on using renewable feedstocks and minimizing environmental impact. hse.rufrontiersin.org Lignocellulosic biomass, an abundant and renewable resource, is a promising alternative to fossil fuels for the production of valuable platform chemicals. frontiersin.orgbohrium.com

A major research trend is the conversion of biomass-derived sugars and furanic compounds, such as 5-hydroxymethylfurfural (B1680220) (HMF), into THF derivatives. nih.govmdpi.com HMF can be obtained from the dehydration of C6 sugars and subsequently hydrogenated to produce molecules like 2,5-bis(hydroxymethyl)tetrahydrofuran. nih.gov The development of catalytic pathways to convert biomass-derived intermediates, potentially through precursors like isoprenol, into the specific this compound structure is a key area for future exploration. frontiersin.org

The Co-Solvent Enhanced Lignocellulosic Fractionation (CELF) process, which uses tetrahydrofuran (B95107) and water, is a platform technology that efficiently breaks down biomass into sugar and lignin (B12514952) streams for subsequent catalytic upgrading. osti.gov Such integrated biorefinery concepts are crucial for the economic viability of biomass conversion. energy.gov Research will focus on developing one-pot or tandem catalytic processes that convert biomass directly into valuable THF derivatives with high selectivity. nih.gov

| Biomass Source | Key Platform Chemicals | Potential Route to THF Derivatives |

| Lignocellulose | Glucose, Xylose, 5-Hydroxymethylfurfural (HMF), Furfural. bohrium.comresearchgate.net | Dehydration of sugars to furans, followed by catalytic hydrogenation and ring modification. nih.govnsf.gov |

| Sugar Beet Pulp | L-arabinose, Glucose, Galacturonic acid. researchgate.netrsc.org | Selective dehydration of sugars to form functionalized tetrahydrofurans. rsc.org |

| Corn Cob/Stover | Xylose, Cellulose (B213188). researchgate.net | Acid-catalyzed dehydration to furfural, followed by upgrading reactions. researchgate.net |

Development of New Applications in Specialized Chemical Fields

The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry and materials science due to its favorable physicochemical properties. chemistryviews.orgrsc.org A significant future research direction is the exploration of this compound and its derivatives as building blocks in these specialized fields.

In medicinal chemistry , substituted tetrahydrofurans are incorporated into drug candidates to modulate properties such as solubility, metabolic stability, and cell permeability. researchgate.netresearchgate.net The gem-dimethyl group on the C4 position of this compound can provide steric shielding, potentially influencing the molecule's interaction with biological targets and its metabolic fate. The primary alcohol function provides a handle for further chemical modification, allowing for the synthesis of diverse libraries of compounds for biological screening. rsc.org

In materials science , THF-based structures are used as monomers for polymers like poly(tetramethylene oxide). chemistryviews.org Derivatives such as 2,5-bis(hydroxymethyl)tetrahydrofuran are of great interest for producing bio-based polyesters. nih.gov this compound could serve as a unique monomer or additive in polymer synthesis, imparting specific properties related to its dimethyl substitution. Further research could investigate its incorporation into polyesters, polyurethanes, or other polymeric materials to tune their thermal and mechanical properties.

The development of new synthetic methodologies will undoubtedly facilitate the exploration of these applications by making this compound and related compounds more accessible to researchers in various chemical disciplines. numberanalytics.com

Q & A

Basic Questions

Q. What are the key synthetic methodologies for (4,4-Dimethyloxolan-2-yl)methanol in laboratory settings?

- Methodological Answer : Synthesis typically involves acid-catalyzed cyclization or functionalization of tetrahydrofuran derivatives. For example, similar compounds are synthesized via refluxing with sulfuric acid in methanol to promote esterification or ring formation, followed by ice-water quenching, filtration, and recrystallization . For this compound, starting materials like substituted diols or ketones may undergo acid- or base-mediated cyclization. Purification often involves column chromatography or recrystallization using ethanol, with final purity verified by HPLC (≥95%) .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the oxolane ring structure and methyl group positions. For instance, the geminal dimethyl groups at C4 will appear as a singlet in H NMR (~1.3 ppm), while the oxolane protons resonate between 3.5–4.5 ppm .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (CHO, MW 130.19) and detects fragmentation patterns.

- Purity Analysis : HPLC with UV detection or GC-MS ensures ≥95% purity, as specified in synthetic protocols .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors .

- Waste Disposal : Collect organic waste in designated containers and dispose via certified hazardous waste services to minimize environmental impact .

- First Aid : For skin contact, wash immediately with soap and water. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions may arise from impurities or stereochemical variations. For example, unexpected H NMR signals could indicate byproducts from incomplete cyclization. Cross-validation via H-C HSQC or DEPT-135 NMR clarifies structural assignments. If HPLC purity conflicts with NMR integration, use preparative TLC to isolate the main product and reanalyze .

Q. What challenges exist in preserving stereochemical integrity during synthesis?

- Methodological Answer : The oxolane ring’s stereochemistry (e.g., cis/trans dimethyl groups) can influence reactivity in downstream applications. To control this, use chiral catalysts (e.g., organocatalysts) during cyclization or employ enantioselective separation techniques like chiral HPLC. Evidence from related compounds (e.g., [(2R)-1,4-Dioxan-2-yl]methanol) highlights the importance of stereochemical characterization via polarimetry or circular dichroism .

Q. How is this compound applied as an intermediate in pharmaceutical research?

- Methodological Answer : The compound serves as a chiral building block for drug candidates. For example:

- Functionalization : The hydroxyl group can be sulfonylated (e.g., using methanesulfonyl chloride) to create leaving groups for nucleophilic substitution reactions .

- Biological Studies : Derivatives are explored for enzyme inhibition or metabolic pathway modulation, leveraging the oxolane ring’s rigidity to mimic natural substrates .

- Experimental Design : Optimize reaction conditions (e.g., solvent polarity, temperature) to avoid ring-opening side reactions. Monitor intermediates via LC-MS to track functionalization efficiency.

Key Considerations for Researchers

- Stereochemical Analysis : Prioritize chiral separation techniques if the compound’s stereoisomers exhibit divergent biological activities .

- Contradiction Management : Use orthogonal analytical methods (e.g., NMR + X-ray crystallography) to resolve structural ambiguities .

- Safety Compliance : Adhere to institutional protocols for handling organic solvents and reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.